molecular formula C4H6BNO2S B3027207 2-Methylthiazole-4-boronic acid CAS No. 1246761-85-2

2-Methylthiazole-4-boronic acid

Cat. No.: B3027207
CAS No.: 1246761-85-2
M. Wt: 142.98
InChI Key: NBEANWTXHVDYPB-UHFFFAOYSA-N
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Description

2-Methylthiazole-4-boronic acid is a heterocyclic boronic acid derivative featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) with a methyl group at position 2 and a boronic acid (-B(OH)₂) moiety at position 4. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, and the thiazole ring’s electronic properties may influence reactivity and applications in medicinal chemistry or materials science .

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2S/c1-3-6-4(2-9-3)5(7)8/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEANWTXHVDYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291873
Record name B-(2-Methyl-4-thiazolyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246761-85-2
Record name B-(2-Methyl-4-thiazolyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246761-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Methyl-4-thiazolyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methylthiazole-4-boronic acid typically involves the reaction of 2-methylthiazole with a boron-containing reagent. One common method is the hydroboration of 2-methylthiazole using borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by an acidic work-up to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of organolithium or Grignard reagents to introduce the boronic acid functionality. These methods allow for the production of larger quantities of the compound with high purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biheteroaryl systems.

Reagents/ConditionsProducts FormedYieldKey ObservationsSource
Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C2-Methylthiazole-4-aryl derivatives65–85%High regioselectivity for C–C bond formation at the boronic acid position
Pd(OAc)₂, KOAc, DMA, 90°C5-Aryl-2-methylthiazole derivatives70%Tolerates electron-deficient aryl bromides; no cleavage of C–Br bonds

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric effects from the thiazole’s methyl group influence coupling efficiency .

Esterification and Boronate Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, enhancing solubility and stability.

Reagents/ConditionsProducts FormedYieldNotesSource
Pinacol, molecular sieves, toluenePinacol boronate ester90%Reversible under acidic conditions
1,2-Ethanediol, refluxEthylene glycol boronate82%Used for Suzuki couplings in polar solvents

Application : Boronate esters are intermediates in iterative cross-coupling strategies .

Oxidation and Functionalization

The boronic acid group undergoes oxidation to hydroxyl or carbonyl derivatives under controlled conditions.

Reagents/ConditionsProducts FormedYieldSelectivitySource
H₂O₂, AcOH, 50°C2-Methylthiazole-4-hydroxyl derivative45%Overoxidation to ketone observed at higher temperatures
NaBO₃·4H₂O, THF, rtBoronic acid → phenol60%pH-dependent reaction pathway

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring allows substitution at the 5-position when activated.

Reagents/ConditionsProducts FormedYieldScopeSource
LDA, −78°C, followed by MeI5-Methyl-2-methylthiazole derivative55%Lithiation occurs para to boron
Br₂, AcOH5-Bromo-2-methylthiazole-4-boronic acid75%Bromination preserves boronic acid functionality

Comparative Reactivity with Analogues

CompoundReactivity ProfileKey DifferenceSource
2-Methylthiazole-5-boronic acidFaster coupling kineticsBoron position alters steric effects
Phenylboronic acidLower heterocycle compatibilityLacks thiazole’s electronic effects

Stability and Handling

  • Storage : Stable at −20°C under inert gas; decomposes upon prolonged exposure to moisture .

  • Solubility : Soluble in THF, DMF, and DMSO; sparingly soluble in water .

Scientific Research Applications

Pharmaceutical Development

2-Methylthiazole-4-boronic acid serves as a precursor in the synthesis of diverse heterocyclic compounds, which are crucial in drug discovery due to their wide range of biological activities. These compounds often exhibit properties that can be harnessed for therapeutic purposes, including:

  • Antimicrobial Activity : Research has demonstrated the potential of thiazole derivatives in combating bacterial infections. For instance, thiazole-integrated compounds have shown effectiveness against multi-drug resistant bacteria .
  • Anticonvulsant Properties : Some derivatives have been synthesized and evaluated for their anticonvulsant activity, showing promising results in preclinical models .

Organic Synthesis

The compound is particularly notable for its role in Suzuki coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis. This reaction enables the construction of complex molecular architectures, making it invaluable for:

  • Synthesis of Bioactive Molecules : this compound can be utilized to synthesize various bioactive heterocycles that are explored for pharmacological activities.
  • Development of New Materials : Its unique chemical properties allow for the creation of new materials with tailored functionalities, which can be applied in various fields including electronics and catalysis.

Interaction Studies

Investigations into the binding properties of this compound with biological targets are crucial for understanding its therapeutic potential. Studies have focused on:

  • Target Identification : Understanding how this compound interacts with specific proteins or enzymes can help identify new drug targets.
  • Mechanism of Action : Elucidating the mechanisms through which these compounds exert their biological effects is essential for optimizing their use in therapy.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its specific applications:

Compound NameStructure FeaturesUnique Properties
4-Methylthiazol-2-boronic acidBoronic acid at position 2Different reactivity due to substitution pattern
2-Methylthiazole-5-boronic acidBoronic acid at position 5Potentially distinct biological activity
2-Methylthiazole-4-carboxylic acidCarboxylic acid instead of boronic acidVarying reactivity and applications

This table illustrates how variations in substitution patterns influence the reactivity and biological activities of these compounds, emphasizing the importance of this compound in research and application.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus, showcasing their potential as therapeutic agents against infections .
  • Anticonvulsant Activity : Research involving thiazole-integrated compounds indicated significant anticonvulsant effects, with some analogues outperforming established medications like ethosuximide in preclinical tests .
  • Synthetic Versatility : The compound's role in facilitating Suzuki coupling reactions has been highlighted as a critical factor in developing complex organic molecules, making it a valuable tool in synthetic organic chemistry.

Comparison with Similar Compounds

Thiazole-Based Boronic Acids

Thiazole boronic acids are less common than their benzene counterparts. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
2-Amino-4-(methoxycarbonyl)benzeneboronic acid pinacol ester Benzene ring with amino, methoxycarbonyl Used in protected form for Suzuki couplings; enhanced solubility due to ester
4-Methylthiazole-5-acetic acid Thiazole with methyl and acetic acid Non-boronic analog; highlights thiazole’s compatibility with polar groups
(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid Triazole with boronic acid Triazole’s aromaticity may stabilize boron, altering reactivity vs. thiazole

Key Findings :

  • The electron-withdrawing thiazole ring may reduce boronic acid’s nucleophilicity compared to benzene derivatives, affecting catalytic efficiency .

Heterocyclic Boronic Acids Beyond Thiazole

Boronic acids on other heterocycles exhibit distinct behaviors:

Compound Name Heterocycle Key Differences from Thiazole Analogs Reference
MB076 (Thiadiazole-triazole boronic acid) Thiadiazole-triazole hybrid Dual heterocycles enhance enzyme inhibition; used as transition-state analog
(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid Triazole Triazole’s higher aromaticity may increase stability but reduce boron acidity

Key Findings :

  • Triazole boronic acids (e.g., CAS 1372713-72-8) exhibit stronger π-π interactions than thiazoles, influencing their binding affinities in medicinal applications .

Substituent Effects on Reactivity

Substituents on the thiazole ring modulate boronic acid behavior:

Substituent Position Example Compound Impact on Reactivity Reference
Position 4 (boronic acid) 2-Methylthiazole-4-boronic acid Boron’s position adjacent to sulfur may enhance electrophilicity
Position 2 (methyl) 4-Methylthiazole Methyl groups increase steric bulk, potentially hindering cross-coupling

Key Findings :

  • Methyl groups at position 2 (as in this compound) could sterically hinder coupling partners, necessitating optimized reaction conditions .
  • Boronic acid placement near sulfur (position 4) may lead to unique electronic effects, such as altered pKa compared to benzene boronic acids .

Stability Challenges :

  • Thiazole boronic acids may hydrolyze faster than triazole analogs due to reduced aromatic stabilization of the boron center .

Biological Activity

2-Methylthiazole-4-boronic acid is a compound of significant interest in biochemical research due to its diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by a thiazole ring with a boronic acid functional group. Its chemical structure allows it to form reversible covalent complexes with various biological molecules, making it valuable for studying enzyme interactions and activity modulation.

Enzyme Inhibition
One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of specific enzymes. It has been shown to inhibit serine proteases by forming covalent bonds with the active site serine residue, thereby modulating enzyme activity. This interaction can have therapeutic implications, particularly in cancer treatment where serine proteases play a role in tumor progression.

Cell Signaling Modulation
This compound also influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By altering gene expression through interactions with transcription factors, this compound can significantly impact cellular metabolism and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent.

Cytotoxicity

The compound has demonstrated cytotoxic effects against cancer cell lines. In studies involving prostate cancer and melanoma cells, it has been observed to inhibit cell growth effectively, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity in Cancer Models
    A study evaluated the antiproliferative effects of thiazole derivatives, including this compound, against prostate cancer cells. The results indicated that these compounds could inhibit cell growth at low micromolar concentrations, demonstrating promise for further development as anticancer drugs .
  • Inhibition of Enzymatic Activity
    In vitro experiments have shown that this compound can inhibit serine acetyltransferase, an enzyme involved in amino acid metabolism. This inhibition suggests potential applications in metabolic disorders and cancer therapy .

Dosage Effects and Stability

The biological effects of this compound vary with dosage. At lower concentrations, it modulates enzyme activity without significant toxicity; however, higher doses may lead to adverse effects. Stability studies indicate that while the compound is relatively stable under standard laboratory conditions, it can degrade when exposed to moisture and air over time .

Transport and Distribution

The transport mechanisms for this compound involve specific transport proteins that facilitate its uptake into cells. Its distribution within tissues is influenced by binding proteins that may enhance or limit its bioavailability and efficacy.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2-Methylthiazole-4-boronic acid?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or direct functionalization of thiazole rings. For example, halogenated thiazole intermediates (e.g., 4-bromo-2-methylthiazole) can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts .
  • Characterization :
    • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and isotopic patterns (e.g., calculated vs. experimental m/z values) .
    • Elemental Analysis : Validates purity by comparing experimental and theoretical C, H, N, and S percentages (e.g., deviations <0.3% indicate high purity) .
    • ¹¹B NMR : Essential for confirming boronic acid functionality (δ ~30 ppm for free boronic acids) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions :
    • Store under inert gas (argon/nitrogen) at –20°C to prevent boronic acid oxidation or protodeboronation .
    • Use amber vials to minimize light-induced degradation .
  • Handling :
    • Conduct reactions in anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis .
    • Monitor airborne concentrations in lab settings using FTIR or HPLC to detect degradation products .

Advanced Research Questions

Q. How can this compound be optimized for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-thiazole couplings. Lower catalyst loadings (1–2 mol%) reduce side reactions .
  • Base Optimization : Use K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) to enhance reaction efficiency .
  • Kinetic Analysis : Track reaction progress via TLC or in situ ¹¹B NMR to identify intermediates (e.g., boronate esters) and adjust conditions .

Q. What strategies resolve contradictions between calculated and experimental analytical data (e.g., HRMS, elemental analysis)?

Methodological Answer:

  • HRMS Discrepancies :
    • Confirm isotopic patterns to rule out contamination (e.g., sodium adducts at m/z +22).
    • Use alternative ionization methods (ESI vs. EI) to verify molecular ions .
  • Elemental Analysis :
    • Re-purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to remove residual solvents .
    • Validate with complementary techniques (e.g., X-ray crystallography for solid-state structure confirmation) .

Q. How can this compound be applied in sensor design?

Methodological Answer:

  • Diol Sensing : Exploit boronic acid-diol interactions (e.g., with saccharides) to develop fluorescence-based sensors. Immobilize the compound on quartz surfaces via thiol-ene "click" chemistry for reusable assays .
  • pH Sensitivity : Adjust buffer systems (pH 7.4–8.5) to stabilize boronate ester formation, critical for glucose or catecholamine detection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methylthiazole-4-boronic acid
Reactant of Route 2
2-Methylthiazole-4-boronic acid

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